(2R,3S)-3-Hexyloxirane-2-carbaldehyde

Description

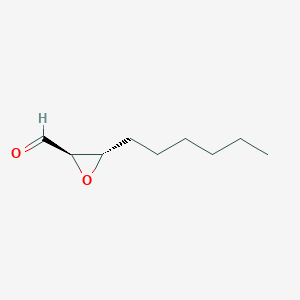

(2R,3S)-3-Hexyloxirane-2-carbaldehyde is a chiral epoxide derivative characterized by a hexyl substituent at the C3 position and a formyl group (carbaldehyde) at the C2 position of the oxirane ring. Its stereochemistry, defined by the (2R,3S) configuration, plays a critical role in its reactivity and interaction with biological or synthetic systems. This compound is synthesized via asymmetric epoxidation methods, often employing chiral auxiliaries or catalysts to achieve high enantiomeric excess.

Properties

CAS No. |

163748-80-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(2R,3S)-3-hexyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9-/m0/s1 |

InChI Key |

CXWONQXFWHZHPN-IUCAKERBSA-N |

SMILES |

CCCCCCC1C(O1)C=O |

Isomeric SMILES |

CCCCCC[C@H]1[C@@H](O1)C=O |

Canonical SMILES |

CCCCCCC1C(O1)C=O |

Synonyms |

Oxiranecarboxaldehyde, 3-hexyl-, (2R-trans)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize (2R,3S)-3-Hexyloxirane-2-carbaldehyde , it is essential to compare it with structurally analogous epoxides, focusing on substituent effects, stereochemical outcomes, and reactivity.

Substituent-Driven Physical and Chemical Properties

The hexyl group in This compound imparts distinct hydrophobic properties compared to epoxides with aromatic or shorter aliphatic chains. For example:

| Compound Name | Substituent (C3) | Functional Group (C2) | LogP* | Melting Point (°C) | Stability in Acidic Conditions |

|---|---|---|---|---|---|

| This compound | Hexyl | Carbaldehyde | ~3.2† | Not reported | Moderate |

| (2R,3S)-3-Phenyloxirane-2-carbaldehyde | Phenyl | Carbaldehyde | ~2.1† | 45–48 | Low (rapid ring-opening) |

| (2R,3R)-3-Methyloxirane-2-carboxylate | Methyl | Carboxylate | ~1.5‡ | 72–75 | High |

*Predicted using fragment-based methods.

†Estimated via computational tools (e.g., ChemDraw).

‡Experimental data from synthesis studies .

Key Observations :

- Hydrophobicity: The hexyl chain increases lipophilicity (higher LogP), enhancing solubility in nonpolar solvents compared to phenyl or methyl analogs.

- Thermal Stability : Aromatic substituents (e.g., phenyl) reduce thermal stability due to steric strain, whereas aliphatic chains (hexyl) may stabilize the epoxide ring through van der Waals interactions.

Stereochemical and Reactivity Differences

The (2R,3S) configuration of the target compound contrasts with diastereomers like (2R,3R)-3-Hexyloxirane-2-carbaldehyde , which exhibit distinct reactivity in nucleophilic ring-opening reactions. For instance:

- Acid-Catalyzed Ring-Opening : The (2R,3S) configuration favors trans-diastereoselectivity in reactions with water or alcohols, while (2R,3R) isomers show mixed selectivity due to competing steric and electronic effects .

- Enzymatic Resolution : Chiral epoxides with bulky substituents (e.g., hexyl) are less susceptible to enzymatic hydrolysis compared to methyl or phenyl analogs, as observed in lipase-mediated kinetic resolutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.